molecular formula C11H10ClNO2S B2512017 {4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl}methanol CAS No. 320423-67-4

{4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl}methanol

Cat. No.: B2512017
CAS No.: 320423-67-4
M. Wt: 255.72
InChI Key: OPDYAHAAXKUKKV-UHFFFAOYSA-N
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Description

{4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl}methanol is a chemical compound with the molecular formula C11H10ClNO2S. It is characterized by the presence of a thiazole ring, a phenyl group, and a methanol moiety.

Scientific Research Applications

Chemistry

In chemistry, {4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl}methanol is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for further investigation in drug development .

Medicine

In medicine, this compound is explored for its therapeutic potential. Its derivatives may serve as lead compounds for the development of new pharmaceuticals targeting various diseases .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for applications in polymer chemistry and material science .

Future Directions

Thiazole and its derivatives continue to be an area of interest in medicinal chemistry due to their wide range of biological activities . Future research may focus on synthesizing new derivatives and studying their properties and potential applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl}methanol typically involves the reaction of 2-chloro-1,3-thiazole with 4-hydroxybenzyl alcohol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

{4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl}methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Properties

IUPAC Name

[4-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO2S/c12-11-13-5-10(16-11)7-15-9-3-1-8(6-14)2-4-9/h1-5,14H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPDYAHAAXKUKKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CO)OCC2=CN=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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